Mitiglinide calcium hydrate

Catalog No.
S003825
CAS No.
207844-01-7
M.F
C38H52CaN2O8
M. Wt
704.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mitiglinide calcium hydrate

CAS Number

207844-01-7

Product Name

Mitiglinide calcium hydrate

IUPAC Name

calcium;(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;dihydrate

Molecular Formula

C38H52CaN2O8

Molecular Weight

704.9 g/mol

InChI

InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/q;;+2;;/p-2/t2*15-,16+,17-;;;/m00.../s1

InChI Key

QEVLNUAVAONTEW-UZYHXJQGSA-L

SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2]

Synonyms

2-benzyl-3-(hexahydro-2-isoindolinylcarbonyl)propionate, calcium 2-benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl)propionate dihydrate, KAD 1229, KAD-1229, miti-glinide, mitiglinide, S21403

Canonical SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2]

Isomeric SMILES

C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2]

Description

The exact mass of the compound Mitiglinide calcium hydrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoindoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mechanism of Action

Mitiglinide calcium hydrate functions as an insulinotropic agent, meaning it stimulates the pancreas to release insulin. It achieves this by closing ATP-sensitive potassium (KATP) channels in pancreatic beta cells. These channels play a role in regulating insulin secretion. By closing them, mitiglinide calcium hydrate promotes insulin release, potentially helping to regulate blood sugar levels [].

Studies have shown that mitiglinide calcium hydrate exhibits high selectivity for the specific KATP channel type found in beta cells (SUR1/Kir6.2). This selectivity may contribute to a lower risk of side effects compared to other drugs acting on KATP channels in other tissues [].

Research on Mitiglinide Calcium Hydrate for Type 2 Diabetes

Mitiglinide calcium hydrate's rapid onset and short duration of action make it a potential candidate for managing postprandial hyperglycemia (high blood sugar levels after meals) in patients with type 2 diabetes []. Research suggests that mitiglinide calcium hydrate may be effective in reducing postprandial glucose excursions, particularly in the early stages of type 2 diabetes [, ].

Clinical studies have investigated the efficacy and safety of mitiglinide calcium hydrate compared to placebo and other diabetes medications. These studies suggest that mitiglinide calcium hydrate may be comparable to other therapies in terms of blood sugar control, with a potentially lower risk of hypoglycemia (low blood sugar) [, ].

Mitiglinide calcium hydrate is a pharmaceutical compound primarily used for the management of type 2 diabetes. It is marketed under the trade name Glufast and is available in tablet form, typically containing 5 mg or 10 mg of the active ingredient. The compound functions as a rapid-acting insulin secretion-stimulating agent belonging to the meglitinide class of medications. Mitiglinide works by stimulating insulin secretion from pancreatic beta-cells, primarily through the closure of ATP-sensitive potassium channels (K(ATP)) .

The molecular formula for mitiglinide calcium hydrate is C38H52CaN2O8C_{38}H_{52}CaN_{2}O_{8}, with a molecular weight of approximately 704.906 g/mol. The compound is characterized by its white powder form and is soluble in methanol and ethanol, but only slightly soluble in water .

As mentioned earlier, mitiglinide acts as an insulinotropic agent by inhibiting the Kir6.2/SUR1 channel complex in pancreatic beta cells. This channel complex regulates insulin secretion. By inhibiting the channel, mitiglinide is thought to promote insulin release, thereby helping to lower blood sugar levels [].

Primarily related to its pharmacological activity. The primary mechanism involves the binding to ATP-sensitive potassium channels in pancreatic beta-cells, leading to membrane depolarization and subsequent calcium influx, which stimulates insulin release .

In terms of stability, mitiglinide can undergo hydrolysis in aqueous solutions, affecting its solubility and bioavailability. The presence of calcium ions may also influence its interaction with other compounds in solution .

The biological activity of mitiglinide calcium hydrate centers on its role as an insulin secretagogue. It has been shown to effectively lower blood glucose levels in patients with type 2 diabetes by promoting insulin secretion in response to meals. Clinical studies indicate that mitiglinide can be administered shortly before meals (within five minutes) to enhance postprandial glycemic control .

Furthermore, mitiglinide's action on K(ATP) channels is crucial for its efficacy, as it mimics the physiological response to food intake by increasing insulin levels during periods of elevated blood glucose .

The synthesis of mitiglinide calcium hydrate involves several steps that typically include:

  • Formation of Intermediate Compounds: The synthesis begins with the formation of key intermediates through reactions involving various organic reagents.
  • Coupling Reactions: These intermediates are then coupled through amide or ester linkages to form the core structure of mitiglinide.
  • Hydration: Finally, the compound is treated with calcium salts and water to yield mitiglinide calcium hydrate.

Specific methods may vary based on proprietary processes used by pharmaceutical manufacturers .

Mitiglinide calcium hydrate is primarily indicated for:

  • Management of Type 2 Diabetes: It is prescribed for individuals who have not achieved adequate glycemic control through diet and exercise alone.
  • Postprandial Hyperglycemia Control: Its rapid action makes it particularly useful for controlling blood sugar spikes after meals .

Additionally, ongoing research may explore its utility in combination therapies with other antidiabetic agents.

Interactions involving mitiglinide calcium hydrate have been studied primarily concerning its pharmacokinetics and pharmacodynamics:

  • Drug Interactions: It may interact with other medications that affect glucose metabolism or insulin secretion, such as sulfonylureas or other insulin secretagogues.
  • Food Interactions: As it is designed for administration just before meals, food intake significantly influences its effectiveness and absorption .

Studies have also examined potential interactions with common metabolic pathways that could alter its efficacy or safety profile.

Mitiglinide calcium hydrate shares similarities with other compounds in the meglitinide class but exhibits unique characteristics:

Compound NameMechanism of ActionUnique Features
RepaglinideInsulin secretion stimulation via K(ATP) channel closureLonger half-life compared to mitiglinide
NateglinideSimilar mechanism; acts on K(ATP) channelsLess potent than mitiglinide
GlimepirideSulfonylurea; stimulates insulin releaseDifferent mechanism involving sulfonylurea receptors
GliclazideAnother sulfonylurea; enhances insulin secretionMore prolonged action compared to mitiglinide

Mitiglinide's rapid onset and short duration make it particularly suited for controlling postprandial glucose levels, distinguishing it from longer-acting agents .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

704.3349575 g/mol

Monoisotopic Mass

704.3349575 g/mol

Heavy Atom Count

49

UNII

9651C21W3Z

Pharmacology

Mitiglinide is a succinic acid derivative with hypoglycemic activity. Like other meglitinide-type compounds, mitiglinide has a high affinity for SUR1 subunits.

MeSH Pharmacological Classification

Hypoglycemic Agents

ATC Code

A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10B - Blood glucose lowering drugs, excl. insulins
A10BX - Other blood glucose lowering drugs, excl. insulins
A10BX08 - Mitiglinide

KEGG Target based Classification of Drugs

Transporters
ABC transporters
ABCC subfamily
ABCC8(SUR1)/KCNJ11(KIR6.2) [HSA:6833 3767] [KO:K05032 K05004]

Other CAS

207844-01-7

Wikipedia

Mitiglinide calcium dihydrate

Dates

Modify: 2023-09-12

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